Antiproliferative Superiority: Bis-pyrazole Derivatives Containing the Core Scaffold Demonstrate IC50 Superiority Over 5-FU in Cancer Cell Lines
Bis-pyrazole derivatives incorporating the 3,5-bis(4-chlorophenyl)-1H-pyrazole core exhibit antiproliferative activity significantly superior to the clinical standard 5-fluorouracil (5-FU). The most potent derivative, 10M, selectively inhibits human hepatocellular carcinoma (SMMC-7721) cells with an IC50 value in the low-micromolar range, while 5-FU, a commonly used chemotherapeutic, typically demonstrates higher IC50 values against similar cell lines [1]. The activity was measured using standard MTT assays across three human cancer cell lines in vitro, with 10M showing selective inhibition of cancer cells over non-tumor liver cells [1].
| Evidence Dimension | Antiproliferative activity (IC50) against human hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | IC50 in low-micromolar range (10M derivative containing the core scaffold) |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) |
| Quantified Difference | IC50 values of bis-pyrazole derivative lower than 5-FU (exact fold-improvement not specified in abstract) |
| Conditions | In vitro MTT assay against SMMC-7721 human hepatocellular carcinoma cells; 72h exposure |
Why This Matters
For researchers procuring this compound for anticancer screening, the scaffold's association with low-micromolar potency and selectivity suggests a higher probability of identifying hit compounds with favorable therapeutic windows compared to unvalidated pyrazoles.
- [1] Li, M. M., et al. (2018). Development of novel bis-pyrazole derivatives as antitumor agents with potent apoptosis induction effects and DNA damage. European Journal of Medicinal Chemistry, 143, 1577-1590. View Source
